2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
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Overview
Description
2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a fluorine atom and a 1-methyl-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Aldehyde Formation: The aldehyde group is introduced via formylation reactions, often using Vilsmeier-Haack conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with the pyrazole ring at a different position.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a boronic ester group instead of an aldehyde.
Uniqueness
2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of selective enzyme inhibitors and advanced materials .
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-4-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3 |
InChI Key |
SFRMCIRTIHICDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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